methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a tetrazole ring, a fluorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-fluorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the acylation of the tetrazole-thiol intermediate with methyl 2-aminobenzoate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters.
Scientific Research Applications
Methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The fluorophenyl group enhances the compound’s binding affinity and selectivity for its targets. The sulfanyl group can undergo redox reactions, potentially modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate: Similar structure but with a thiazole ring instead of a tetrazole ring.
Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate: Another similar compound with a thiazole ring.
Uniqueness
Methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring with the fluorophenyl and benzoate ester groups makes this compound a versatile and valuable molecule for various applications.
Properties
Molecular Formula |
C17H14FN5O3S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 2-[[2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C17H14FN5O3S/c1-26-16(25)13-4-2-3-5-14(13)19-15(24)10-27-17-20-21-22-23(17)12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,24) |
InChI Key |
YJBRLMBINJZBTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.